

Zatonacaftor (GLPG2451): A Technical Guide for Cystic Fibrosis Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein is an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Dysfunctional CFTR leads to abnormal ion and water transport, resulting in thick, sticky mucus in various organs, most critically affecting the lungs. **Zatonacaftor** (formerly GLPG2451), an investigational CFTR potentiator developed by Galapagos and AbbVie, represents a targeted therapeutic approach aimed at restoring the function of defective CFTR protein at the cell surface. This technical guide provides an in-depth overview of **zatonacaftor**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Zatonacaftor is classified as a CFTR potentiator. Potentiators are small molecules that increase the channel open probability (gating) of CFTR proteins that are already present at the cell surface.[1] This mechanism is particularly effective for CFTR mutations that result in defective channel regulation or conductance (Class III and IV mutations), such as the G551D mutation. For the most common CF mutation, F508del, which is a processing and trafficking defect (Class II), potentiators like **zatonacaftor** are used in combination with CFTR correctors.



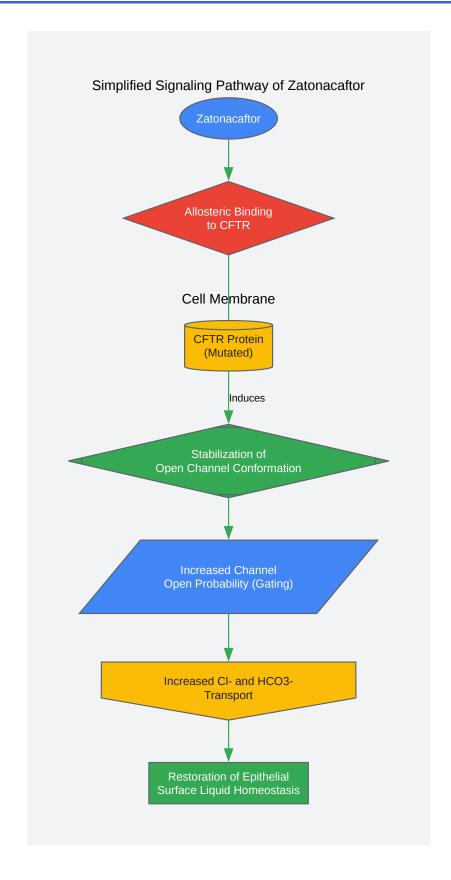




Correctors aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane, thereby providing a target for the potentiator to act upon.[2]

While the precise binding site of **zatonacaftor** on the CFTR protein has not been explicitly detailed in publicly available literature, cryo-electron microscopy (cryo-EM) studies of other CFTR potentiators, such as ivacaftor and GLPG1837, have revealed a common binding site.[3] These potentiators bind to a pocket within the transmembrane (TM) region of CFTR, at an interface involving TM helices 4, 5, and 8.[3][4] This allosteric binding is thought to stabilize the open conformation of the channel, thereby increasing the flow of ions. Given that **zatonacaftor** is a potentiator from a distinct chemical series, it is hypothesized to act through a similar allosteric mechanism to enhance channel gating.





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Simplified pathway of **zatonacaftor**'s action on the CFTR protein.



Preclinical Data

Zatonacaftor has been characterized in various in vitro models to assess its potency and efficacy on different CFTR mutations. The following tables summarize key quantitative data from these preclinical studies.

Table 1: In Vitro Potency (EC50) of Zatonacaftor on CFTR Mutations

CFTR Mutation	Assay Type	Cell Type	Corrector Pre- treatment	Zatonacafto r (GLPG2451) EC50 (nM)	Reference
G551D/F508 del	TECC	Primary Human Bronchial Epithelial (HBE) Cells	None	675	
R334W/F508 del	TECC	Primary Human Bronchial Epithelial (HBE) Cells	None	40.3	

Table 2: In Vitro Efficacy of **Zatonacaftor** Compared to VX-770 (Ivacaftor)



CFTR Mutation	Assay Type	Cell Type	Corrector Pre- treatment	Zatonacafto r (GLPG2451) Efficacy (% of VX-770)	Reference
G551D/F508 del	TECC	Primary Human Bronchial Epithelial (HBE) Cells	None	147%	
R334W/F508 del	TECC	Primary Human Bronchial Epithelial (HBE) Cells	None	161%	

TECC: Transepithelial Clamp Circuit

Clinical Data

Zatonacaftor has been evaluated in Phase 1 clinical trials in healthy volunteers, both as a single agent and in combination with the CFTR corrector GLPG2222.

Table 3: Summary of Phase 1 Clinical Trial NCT02788721 (Single Ascending Dose in Healthy Volunteers)



Parameter	Results	Reference
Study Design	Randomized, double-blind, placebo-controlled, single ascending dose	
Participants	Healthy male volunteers	
Primary Outcome	Safety and tolerability	
Key Findings	Zatonacaftor was generally well-tolerated.	
Pharmacokinetics	Showed a pharmacokinetic profile supportive of once-daily dosing.	-

Table 4: Summary of Phase 1 Clinical Trial NCT03214614 (Multiple Ascending Dose and Combination with GLPG2222 in Healthy Volunteers)

Parameter	Results	Reference	
Study Design	Randomized, double-blind, placebo-controlled, multiple ascending oral doses of zatonacaftor alone and in combination with GLPG2222 for 14 days.		
Participants	39 healthy male subjects.	-	
Primary Outcome	Safety and tolerability.	_	
Key Safety Findings	The combination was generally well-tolerated. Most adverse events were mild to moderate.	_	
Pharmacokinetics	Assessed for both single agent and combination.		



Zatonacaftor was also part of the FALCON Phase 1b trial (NCT03540524) in CF patients, which evaluated a triple combination therapy consisting of **zatonacaftor** (GLPG2451), a C1 corrector (GLPG2222), and a C2 corrector (GLPG2737). Interim results showed that the addition of GLPG2737 to the double combination did not lead to an increase in CFTR activity.

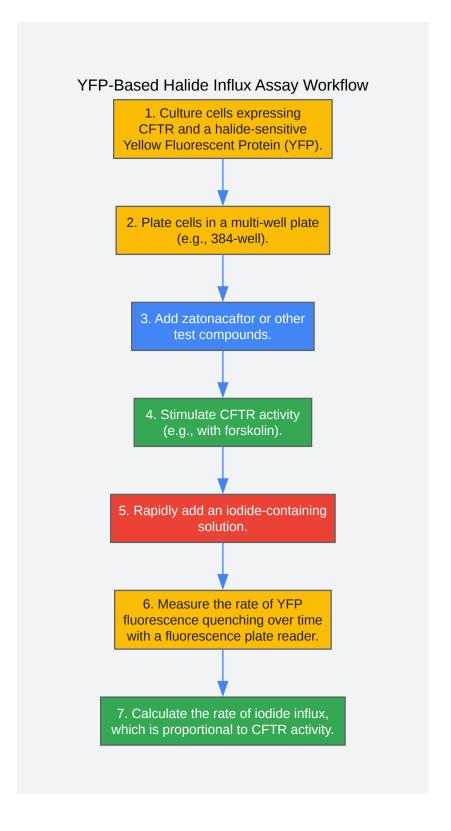
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of **zatonacaftor** and other CFTR modulators.

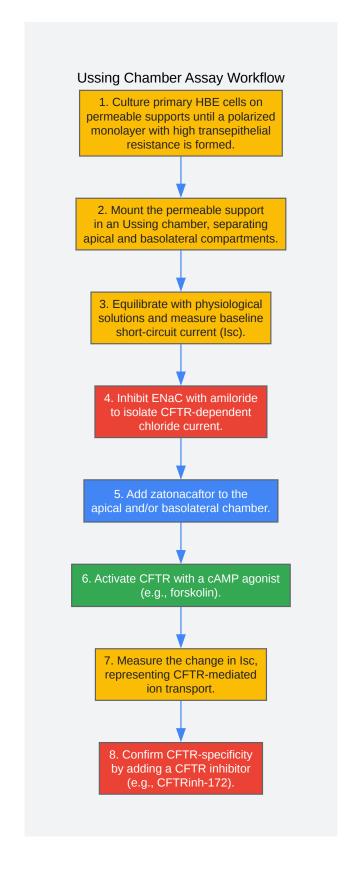
YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide transport in living cells.









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